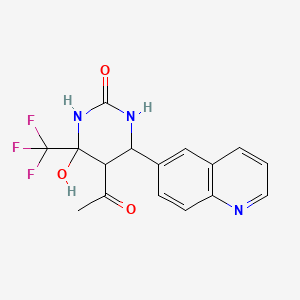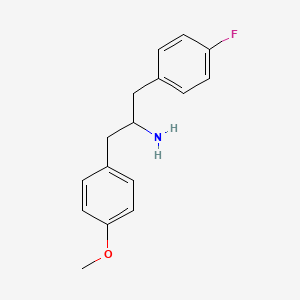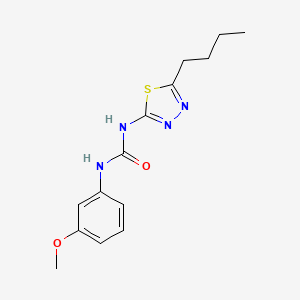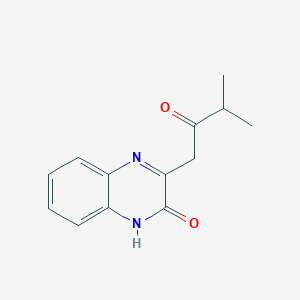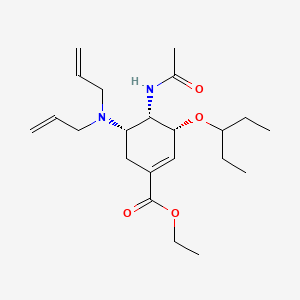
2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazinanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide typically involves multi-step organic reactions. The starting materials might include azetidine derivatives and trifluoroethyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazinane derivatives with different oxidation states.
Substitution: The azetidine and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential biological activities. Researchers could study its interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of thiadiazinanes have been explored for their pharmacological properties. This compound could be studied for its potential use in treating various diseases, depending on its biological activity and mechanism of action.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide include other thiadiazinane derivatives and compounds containing azetidine or trifluoroethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Conclusion
This compound is a compound with diverse potential applications in various fields. Its unique structure allows for interesting chemical reactions and potential biological activities, making it a valuable subject for scientific research.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C8H14F3N3O2S |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H14F3N3O2S/c9-8(10,11)6-13-2-1-3-14(17(13,15)16)7-4-12-5-7/h7,12H,1-6H2 |
Clé InChI |
NFXMGIRGHRNAIE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(S(=O)(=O)N(C1)C2CNC2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


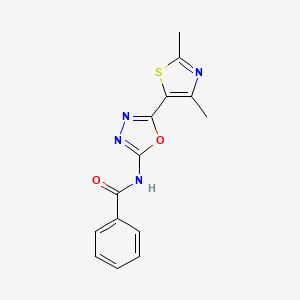
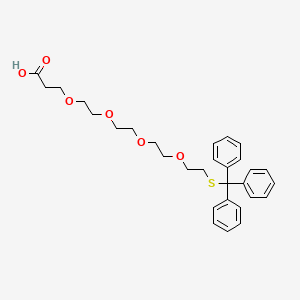
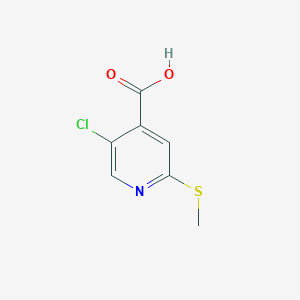
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)

